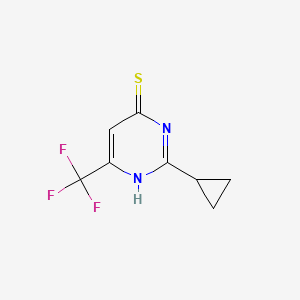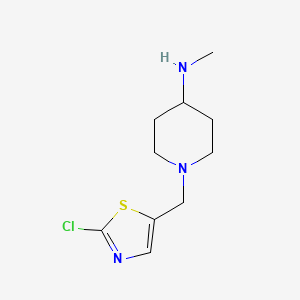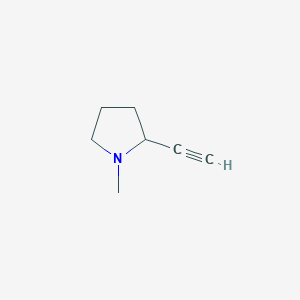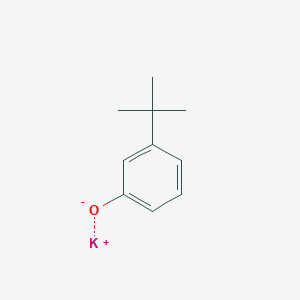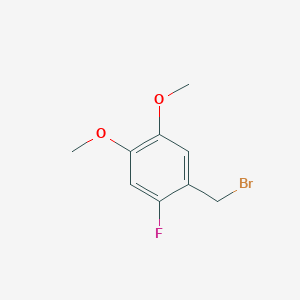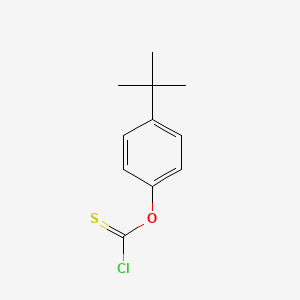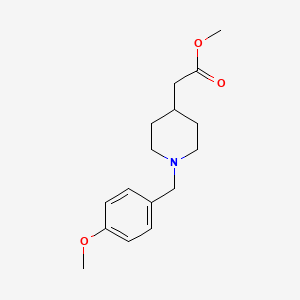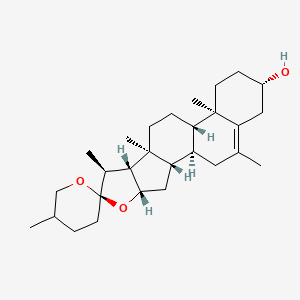
6-Methyldiosgenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyldiosgenin is a naturally occurring steroidal saponin derived from plants, particularly yams It is a derivative of diosgenin, which is widely recognized for its role in the synthesis of steroidal drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyldiosgenin typically involves the modification of diosgenin. One common method includes the use of pyridine and thionyl chloride to introduce the methyl group at the 6th position of the diosgenin molecule . Another method involves the use of potassium hydroxide as a reagent .
Industrial Production Methods: Industrial production of this compound often relies on biotechnological approaches, including tissue culture and genetic modification of diosgenin-producing plants. These methods aim to enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyldiosgenin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the steroidal structure.
Substitution: This reaction can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can result in the formation of alcohols.
Aplicaciones Científicas De Investigación
6-Methyldiosgenin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various steroidal drugs.
Biology: It is studied for its potential effects on cellular processes, including cell differentiation and apoptosis.
Industry: It is used in the production of steroidal drugs and other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 6-Methyldiosgenin involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in steroidogenesis and to influence signaling pathways related to cell growth and apoptosis . The compound’s ability to induce apoptosis in cancer cells is particularly noteworthy, as it involves the activation of caspases and the regulation of Bcl-2 family proteins.
Comparación Con Compuestos Similares
Diosgenin: The parent compound from which 6-Methyldiosgenin is derived.
6-Methoxy Diosgenin: Another derivative with a methoxy group at the 6th position.
Spirostan-3,6-diol: A related compound with similar steroidal structure.
Uniqueness: this compound is unique due to the presence of the methyl group at the 6th position, which can influence its biological activity and chemical reactivity. This modification can enhance its potential as a precursor for the synthesis of specific steroidal drugs and bioactive compounds .
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol |
InChI |
InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3/t16?,18-,19-,20+,21-,23-,24-,25-,26+,27-,28+/m0/s1 |
Clave InChI |
RJQCTQMDJCNDGK-CYLZVYOHSA-N |
SMILES isomérico |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC(=C5[C@@]4(CC[C@@H](C5)O)C)C)C)O[C@]16CCC(CO6)C |
SMILES canónico |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




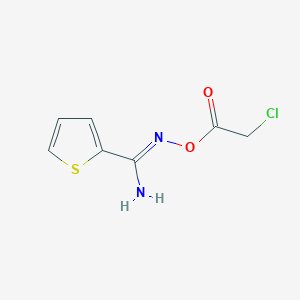
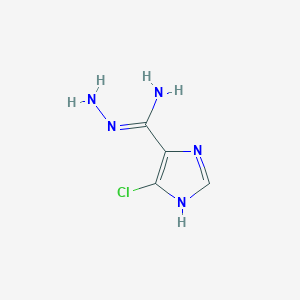
![(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B12827294.png)
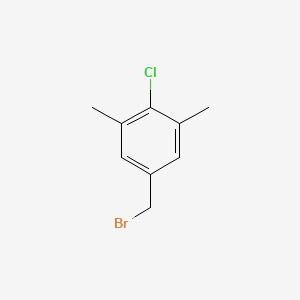
![4-Chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12827301.png)
